molecular formula C14H18N2O2 B8022036 (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B8022036
M. Wt: 246.30 g/mol
InChI Key: GSSIZLVUEGJKBB-CHWSQXEVSA-N
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Description

(1R,6R)-7-Cbz-3,7-diazabicyclo[420]octane is a bicyclic compound containing nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane typically involves the formation of the bicyclic core followed by the introduction of the carbobenzyloxy (Cbz) protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane: Similar bicyclic structure with a different protecting group (Boc instead of Cbz).

    (1R,6R)-7-azabicyclo[4.2.0]octane: Lacks the protecting group, making it more reactive in certain conditions.

Uniqueness

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is unique due to the presence of the Cbz protecting group, which provides stability and allows for selective reactions at other sites within the molecule. This makes it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSIZLVUEGJKBB-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849435
Record name Benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-71-2
Record name Benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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